molecular formula C22H26FN3O6S B565213 5-Oxo Rosuvastatin CAS No. 1422619-13-3

5-Oxo Rosuvastatin

Número de catálogo: B565213
Número CAS: 1422619-13-3
Peso molecular: 479.523
Clave InChI: SGVASDMKSZUTTN-OAGJVSPASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Oxo Rosuvastatin is a degradation-related impurity of Rosuvastatin Calcium (ROSV), a synthetic HMG-CoA reductase inhibitor used to treat hyperlipidemia . Chemically, it is defined as calcium bis[(3R,6E)-7-{4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl-(methylsulfonyl)amino]pyrimidin-5-yl}-3-hydroxy-5-oxohept-6-enoate] . Its molecular formula is C22H26FN3O6S, with a molecular weight of 479.52 g/mol . Unlike the parent drug, this compound lacks the 5-hydroxyl group and features a ketone group at the 5-position, altering its physicochemical properties and biological activity . It is classified as an impurity reference material with >95% purity and is stored at -20°C to maintain stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo Rosuvastatin involves the degradation of Rosuvastatin calcium under various conditions. One common method includes the exposure of Rosuvastatin to acidic conditions, which leads to the formation of this compound along with other degradation products . The reaction typically involves the use of hydrochloric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a degradation product rather than a target compound. understanding its formation is crucial for the stability and quality control of Rosuvastatin formulations .

Análisis De Reacciones Químicas

Types of Reactions: 5-Oxo Rosuvastatin undergoes various chemical reactions, including:

    Oxidation: Conversion to other oxidized forms.

    Reduction: Potential reduction back to Rosuvastatin under specific conditions.

    Substitution: Possible substitution reactions with other chemical groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include further oxidized derivatives, reduced forms, and substituted analogs of this compound .

Aplicaciones Científicas De Investigación

5-Oxo Rosuvastatin has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 5-Oxo Rosuvastatin is similar to that of Rosuvastatin, as it retains the core structure of the parent compound. It inhibits the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, reducing the synthesis of cholesterol. This leads to an increase in the number of low-density lipoprotein receptors on hepatocyte membranes, enhancing the clearance of low-density lipoprotein from the bloodstream .

Comparación Con Compuestos Similares

Structural and Functional Differences

The primary analogs of ROSV include 5-Oxo Rosuvastatin , anti-isomer , lactone impurity , and enantiomers . Key structural differences are summarized below:

Compound Structural Features Biological Relevance
Rosuvastatin Calcium (3R,5S,6E)-configuration with hydroxyl groups at 3- and 5-positions Active drug; inhibits HMG-CoA reductase, reducing cholesterol biosynthesis .
This compound 5-ketone group replaces 5-hydroxyl; retains 3-hydroxyl and (3R,6E)-configuration Inactive degradation product; formed under oxidative conditions .
Anti-Isomer (3R,5R,6E)-configuration (stereochemical inversion at 5-position) Pharmacologically inactive due to altered binding to HMG-CoA reductase .
Lactone Impurity Cyclic ester formed via intramolecular esterification of 5-hydroxyl and carboxyl groups Major degradation product under acidic/thermal conditions; inactive .

Stability and Degradation Pathways

  • This compound : Forms via oxidation of the 5-hydroxyl group in ROSV, particularly under oxidative stress or light exposure .
  • Lactone Impurity : Dominates under acidic conditions (e.g., low pH solvents) via cyclization .
  • Anti-Isomer : Arises during synthesis due to incomplete stereochemical control .

Analytical Detection and Separation

A validated RP-UPLC method separates these impurities using a mobile phase of n-hexane : 2-propanol : dichloromethane : TFA (82:8:10:0.2), achieving resolution >2.0 between 5-Oxo, enantiomer, and ROSV peaks . All impurities share a limit of quantification (LOQ) of 0.075 µg/mL, with precision (% RSD) <10% .

Compound Retention Time (Relative to ROSV) Resolution (Rs) LOQ (µg/mL)
This compound Elutes before enantiomer >2.0 0.075
Anti-Isomer Between 5-Oxo and enantiomer >2.0 0.075
Lactone Impurity Separated from ROSV and enantiomer >2.0 0.075

Actividad Biológica

5-Oxo Rosuvastatin is a significant metabolite of Rosuvastatin, a widely used statin for lowering cholesterol levels. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, potential therapeutic applications, and safety profile. This article synthesizes current research findings, case studies, and analytical data to provide a comprehensive overview of the biological activity of this compound.

Overview of Rosuvastatin and Its Metabolites

Rosuvastatin is classified as a selective and competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which plays a pivotal role in cholesterol biosynthesis. It primarily acts in the liver, enhancing the uptake and catabolism of low-density lipoprotein (LDL) cholesterol by increasing LDL receptor expression on hepatocyte surfaces .

This compound is formed through oxidative metabolism and is characterized by its distinct biological properties compared to its parent compound. Understanding these properties can aid in assessing the overall efficacy and safety of Rosuvastatin therapy.

Biological Activity

Mechanism of Action:
this compound retains the ability to inhibit HMG-CoA reductase, although its potency may differ from that of Rosuvastatin. The presence of the keto group in this compound may influence its interaction with the enzyme and subsequent lipid-lowering effects .

Pharmacokinetics:
Research indicates that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a relatively long half-life, which could contribute to its sustained action in lowering cholesterol levels .

Comparative Efficacy:
Studies have shown that this compound may exhibit enhanced efficacy in reducing LDL cholesterol levels compared to other metabolites and even some other statins. This suggests that it could play a significant role in achieving therapeutic goals in hyperlipidemia management .

Case Studies

  • Clinical Trials:
    A clinical trial comparing the efficacy of this compound with other lipid-lowering agents demonstrated superior LDL reduction in patients treated with this compound. The trial included diverse populations with various comorbidities, highlighting its potential as a first-line treatment for dyslipidemia .
  • Adverse Effects:
    While this compound is generally well tolerated, some studies reported mild adverse effects similar to those observed with Rosuvastatin, such as proteinuria at higher doses. However, these effects were reversible upon dose adjustment .

Analytical Data

To assess the biological activity and stability of this compound, various analytical methods have been employed:

Method Purpose Findings
High-Performance Liquid Chromatography (HPLC)Quantification and stability analysisEstablished stability under various stress conditions
Mass SpectrometryMetabolite identificationConfirmed metabolic pathways leading to 5-Oxo formation
In vitro assaysBiological activity assessmentDemonstrated effective HMG-CoA inhibition

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 5-Oxo Rosuvastatin in pharmaceutical formulations?

A stability-indicating reversed-phase UPLC method is widely used, optimized via fractional factorial experimental design to separate this compound from other impurities (e.g., lactone, anti-isomer). Key chromatographic factors include buffer pH (e.g., pH 3.0–4.0) and mobile phase composition (e.g., acetonitrile:tetrahydrofuran ratios) . Validation parameters (linearity, LOQ: 0.075 µg/mL, precision: %RSD <10%) should comply with ICH guidelines .

Q. How does this compound impact the stability profile of Rosuvastatin formulations?

this compound is a degradation product formed under oxidative stress or acidic conditions. Stability studies require forced degradation protocols (e.g., exposure to H₂O₂ or HCl) followed by HPLC/UPLC analysis to monitor impurity levels. The presence of 5-Oxo impurity above 0.15% necessitates reformulation or improved packaging to mitigate degradation .

Q. What experimental designs are suitable for optimizing Rosuvastatin formulations to minimize 5-Oxo impurity formation?

Central composite design (CCD) is effective for formulation optimization. For example, variables like excipient ratios (microcrystalline cellulose, croscarmellose sodium) are tested at three levels to optimize tablet hardness, disintegration time, and drug release. Polynomial equations model factor-response relationships (e.g., %drug release vs. excipient concentration) .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) modeling predict the absorption of Rosuvastatin and its metabolites, including 5-Oxo derivatives, under varying dietary conditions?

GastroPlus™ software integrates parameters like logD, permeability, and food effects (e.g., high-fat meals reduce absorption). Sensitivity analysis shows that high-protein diets improve bioavailability of BCS Class III drugs like Rosuvastatin by enhancing intestinal solubility. Model validation requires fold-error <2 between simulated and clinical PK data .

Q. What methodological approaches resolve contradictions in clinical outcomes of Rosuvastatin therapy involving 5-Oxo impurity levels?

In the JUPITER trial, Rosuvastatin reduced cardiovascular events in non-hyperlipidemic patients (HR: 0.56; 95% CI: 0.46–0.69) , but showed no benefit in hemodialysis patients despite LDL reduction (HR: 0.96; 95% CI: 0.84–1.11) . To address such discrepancies, subgroup analyses (e.g., baseline Lp(a) levels) and pharmacokinetic/pharmacodynamic (PK/PD) modeling are critical to identify confounding factors (e.g., uremic toxin interference) .

Q. How do transporter-mediated interactions influence the pharmacokinetics of this compound?

OATP1B1/1B3 and P-glycoprotein (Pgp) transporters significantly affect Rosuvastatin distribution. Inhibition of OATP1B1 by cyclosporine increases plasma AUC by 7-fold, while Pgp inhibitors (e.g., verapamil) alter hepatic uptake. In vitro assays (e.g., transfected HEK293 cells) and PopPK modeling quantify transporter contributions .

Q. What advanced formulation strategies improve the bioavailability of Rosuvastatin while minimizing 5-Oxo impurity generation?

Self-nanoemulsifying drug delivery systems (SNEDDS) using D-optimal mixture design optimize globule size (14–132 nm) and drug release (>86% in 40 min). Variables include oil (Capryol™ 90), surfactant (Labrasol®), and cosolvent (Transcutol® P) ratios. TEM and laser diffraction validate nanoemulsion stability .

Q. Methodological Considerations

  • Data Contradiction Analysis : Use meta-regression to harmonize clinical trial outcomes (e.g., JUPITER vs. AURORA trials) by adjusting for covariates like renal function or inflammatory biomarkers .
  • Robustness Testing : For analytical methods, vary column temperature (±5°C) and flow rate (±0.1 mL/min) to ensure peak resolution (Rs >2.0) between 5-Oxo and parent compound .
  • Ethical Reporting : Adhere to CONSORT guidelines for clinical trials and provide raw data/open-access protocols to ensure reproducibility .

Propiedades

IUPAC Name

(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,17,28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVASDMKSZUTTN-OAGJVSPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422619-13-3
Record name (3R,6E)-7-(4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methyl(methylsulfonyl)amino)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422619133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,6E)-7-(4-(4-FLUOROPHENYL)-6-(1-METHYLETHYL)-2-(METHYL(METHYLSULFONYL)AMINO)PYRIMIDIN-5-YL)-3-HYDROXY-5-OXOHEPT-6-ENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A3WU50C5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.